Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate
CAS No.: 35501-84-9
Cat. No.: VC4098817
Molecular Formula: C6H8O3
Molecular Weight: 128.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35501-84-9 |
|---|---|
| Molecular Formula | C6H8O3 |
| Molecular Weight | 128.13 |
| IUPAC Name | methyl (1R,2R)-2-formylcyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C6H8O3/c1-9-6(8)5-2-4(5)3-7/h3-5H,2H2,1H3/t4-,5+/m0/s1 |
| Standard InChI Key | YPCWFMYMKSRCAZ-CRCLSJGQSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1C[C@H]1C=O |
| SMILES | COC(=O)C1CC1C=O |
| Canonical SMILES | COC(=O)C1CC1C=O |
Introduction
Chemical Structure and Stereochemical Properties
The cyclopropane ring in Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate introduces significant ring strain, with bond angles of approximately 60°, leading to heightened reactivity. The trans-configuration of the formyl and carboxylate groups relative to the cyclopropane ring is stabilized by stereoelectronic effects, as evidenced by X-ray crystallography and NMR studies . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈O₃ | |
| Molecular Weight | 128.13 g/mol | |
| Specific Rotation (α) | Not reported | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Density | ~1.2 g/cm³ (estimated) | - |
The compound’s InChIKey (YPCWFMYMKSRCAZ-CRCLSJGQSA-N) and SMILES (COC(=O)[C@@H]1C[C@H]1C=O) confirm its stereochemistry . Computational studies suggest that the (1R,2R) configuration minimizes steric hindrance between the formyl and ester groups, favoring a planar arrangement .
Synthesis and Manufacturing
Cyclopropanation Strategies
The synthesis typically begins with the formation of the cyclopropane ring via [2+1] cycloaddition. A common method involves the reaction of diazo compounds with alkenes in the presence of transition metal catalysts, such as rhodium(II) acetate . For example, methyl acrylate derivatives react with diazoacetates to yield cyclopropane precursors, which are subsequently oxidized to introduce the formyl group .
Functionalization Steps
Post-cyclopropanation, the formyl group is introduced through ozonolysis of intermediate alkenes followed by reductive workup . Patents describe a process where trans-3,3-dimethyl-2-(dimethoxymethyl)cyclopropane-1-carboxylate is treated with ozone, then reduced to yield the formyl derivative . Alternative routes employ Swern oxidation or Dess-Martin periodinane to oxidize hydroxymethyl intermediates .
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Cyclopropanation: Methyl acrylate + diazo compound → Methyl trans-2-(dimethoxymethyl)cyclopropane-1-carboxylate.
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Ozonolysis: O₃, CH₂Cl₂, -78°C → cleavage of alkene to aldehyde.
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Reduction: NaBH₄ or Zn/HOAc → Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate.
Reactivity and Chemical Transformations
Nucleophilic Additions
The formyl group undergoes nucleophilic additions, such as Grignard reactions, to form secondary alcohols. For instance, reaction with methylmagnesium bromide yields methyl (1R,2R)-2-(2-hydroxypropyl)cyclopropane-1-carboxylate, a precursor to bioactive molecules .
Cyclization Reactions
The strained cyclopropane ring facilitates ring-opening reactions. In the presence of Lewis acids (e.g., BF₃·OEt₂), the compound undergoes [3+2] cycloadditions with nitrones to form pyrrolidine derivatives .
Stereoselective Transformations
The (1R,2R) configuration enables asymmetric catalysis. For example, enzymatic resolution using lipases (e.g., Candida antarctica) achieves >99% enantiomeric excess in ester hydrolysis .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound is a key intermediate in synthesizing prostaglandin analogs and antiviral agents. Its cyclopropane moiety enhances metabolic stability in drug candidates .
Agrochemicals
Patents disclose its use in pyrethroid insecticides, where stereochemical purity correlates with bioactivity . For example, esterification with phenoxybenzyl alcohol yields compounds with potent insecticidal activity .
Materials Science
The formyl group participates in Schiff base formation, enabling the synthesis of metal-organic frameworks (MOFs) with applications in gas storage .
| Hazard | Precautionary Measures |
|---|---|
| Eye irritation | Use goggles; rinse with water |
| Skin sensitivity | Wear nitrile gloves |
| Inhalation risk | Use fume hood |
Storage recommendations include keeping the compound in a cool, dry place under inert gas (N₂ or Ar) .
Recent Research Advances
Catalytic Asymmetric Synthesis
Recent studies report iron-catalyzed dicarbofunctionalization, enabling the synthesis of chiral cyclopropanes with two contiguous stereocenters . This method achieves 85–90% yield and >20:1 diastereomeric ratio .
Photochemical Applications
UV irradiation induces [2π+2σ] cycloadditions with alkenes, forming bicyclic structures relevant to natural product synthesis .
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